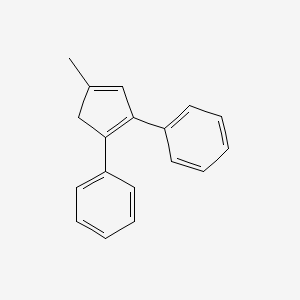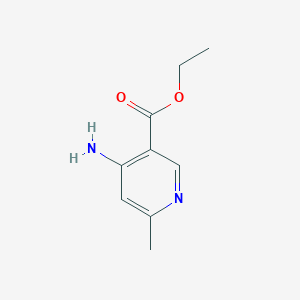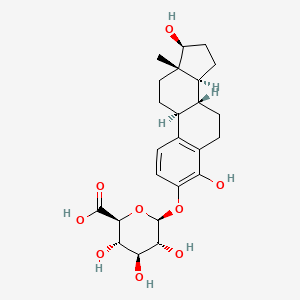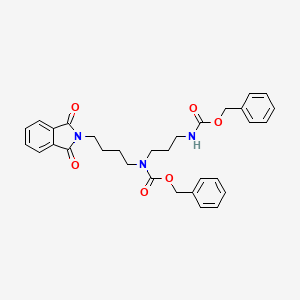
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, carbamate, and isoindolinone moieties, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
Formation of Isoindolinone Moiety: The isoindolinone moiety is introduced through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The protected amino group is then coupled with the isoindolinone-containing intermediate using a carbamate linkage.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The carbamate and isoindolinone moieties can be reduced to their corresponding amines and alcohols, respectively.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbamate moiety can produce primary amines.
科学研究应用
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the isoindolinone moiety.
tert-Butyl N-(benzyloxy)carbamate: Contains a tert-butyl group instead of the isoindolinone moiety.
Benzyl carbamate: Simpler structure with only the benzyl and carbamate groups.
Uniqueness
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate is unique due to the presence of the isoindolinone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C31H33N3O6 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
benzyl N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C31H33N3O6/c35-28-26-16-7-8-17-27(26)29(36)34(28)21-10-9-19-33(31(38)40-23-25-14-5-2-6-15-25)20-11-18-32-30(37)39-22-24-12-3-1-4-13-24/h1-8,12-17H,9-11,18-23H2,(H,32,37) |
InChI 键 |
GGFWMFQEMAOSGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

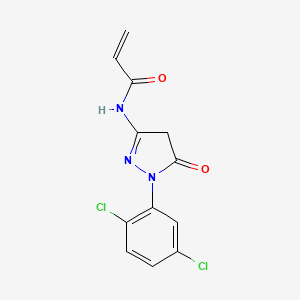

![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
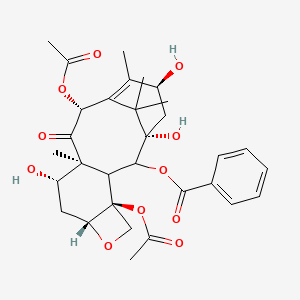
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

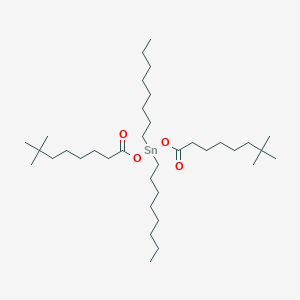
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
